molecular formula C10H20N2O2 B2776081 Tert-butyl 2-[(methylamino)methyl]azetidine-1-carboxylate CAS No. 1784070-98-9

Tert-butyl 2-[(methylamino)methyl]azetidine-1-carboxylate

Cat. No. B2776081
CAS RN: 1784070-98-9
M. Wt: 200.282
InChI Key: ORGMIXQZUVFNHU-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(methylamino)methyl]azetidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O2 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-5-8(12)7-11-4/h8,11H,5-7H2,1-4H3 . This code provides a textual representation of the compound’s molecular structure, including the number and arrangement of its atoms.


Physical And Chemical Properties Analysis

Tert-butyl 2-[(methylamino)methyl]azetidine-1-carboxylate is a liquid at room temperature . It has a molecular weight of 200.28 .

Scientific Research Applications

Safety and Hazards

The compound is classified under GHS05 and GHS07 hazard pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The compound’s hazard statements include H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Mechanism of Action

Target of Action

It’s known that this compound belongs to a class of organic compounds known as sulfonylanilines , which are often used in the synthesis of various pharmaceuticals and could interact with multiple targets.

Biochemical Pathways

Given its structural similarity to other sulfonylanilines , it might be involved in various biochemical reactions

properties

IUPAC Name

tert-butyl 2-(methylaminomethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-5-8(12)7-11-4/h8,11H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGMIXQZUVFNHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-[(methylamino)methyl]azetidine-1-carboxylate

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